Morpholine, 4,4'-(3-pyridinylmethylene)bis-

Description

Overview of Morpholine (B109124) Heterocycles in Contemporary Chemical Research

Morpholine, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in modern chemical research, particularly in the field of medicinal chemistry. nih.govnih.gov Its structure is often described as a "privileged scaffold," meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. nih.govnih.gov

The utility of the morpholine ring stems from several advantageous properties. Its presence can improve the pharmacokinetic profile of a potential drug molecule. acs.orgnih.gov The weak basicity of the nitrogen atom and the hydrogen-bond accepting capability of the oxygen atom contribute to a balanced lipophilic-hydrophilic character, which can enhance solubility and permeability across biological membranes. acs.orgnih.gov Furthermore, the chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, orienting substituent groups in specific three-dimensional arrangements to optimize interactions with biological targets. acs.orgnih.gov

In drug design, morpholine moieties are incorporated into molecules to achieve a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net It is a key component in several approved drugs, where it may enhance potency, improve metabolic stability, or serve as an integral part of the pharmacophore responsible for the drug's mechanism of action. nih.gov The facile synthetic routes available for introducing or constructing the morpholine ring further cement its status as a valuable building block for chemists. nih.gov

Significance of Bis-Amine and Pyridinyl Moieties in Molecular Design

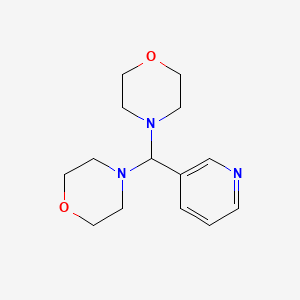

The "bis-amine" structural motif, where two amino groups are connected by a linker, is fundamental in molecular design for creating molecules with specific spatial and binding properties. In the context of Morpholine, 4,4'-(3-pyridinylmethylene)bis-, the two morpholine rings are linked via their nitrogen atoms to a central methylene (B1212753) group, forming a geminal bis-amine (aminal) structure. This arrangement creates a defined, three-dimensional architecture. Bis-amine structures are crucial in coordination chemistry, where they can act as bidentate or polydentate ligands, chelating to metal centers. mdpi.com This chelation can be vital for the activity of metalloenzymes or the function of metal-based catalysts.

Research Rationale for Investigating Morpholine, 4,4'-(3-pyridinylmethylene)bis-

The rationale for investigating Morpholine, 4,4'-(3-pyridinylmethylene)bis- arises from the strategic combination of its constituent parts. The molecule represents a specific structural hypothesis: that by linking two morpholine units via a pyridinylmethylene bridge, one can create a novel scaffold with unique physicochemical and biological properties.

The synthesis of such a compound is typically achieved through a condensation reaction, for example, by reacting morpholine with an appropriate pyridine (B92270) carboxaldehyde. This straightforward synthetic approach allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Research into this specific molecule and its analogs is driven by several key interests:

Coordination Chemistry: The presence of three nitrogen atoms and two oxygen atoms provides multiple potential coordination sites for metal ions. This makes the molecule a candidate for use as a complex ligand in catalysis or for the development of new materials.

Synthetic Chemistry: The compound serves as a versatile building block itself. The functional groups present can be further modified to create more complex molecular architectures.

The specific 3-pyridinyl linkage, as opposed to a 2- or 4-pyridinyl linkage, creates a distinct angular geometry that could be critical for fitting into a specific enzyme active site or for organizing metal centers in a particular coordination sphere. The investigation of Morpholine, 4,4'-(3-pyridinylmethylene)bis- is therefore a targeted exploration of chemical space, aiming to understand how the fusion of these well-established motifs leads to new functions and properties.

Data Tables

Table 1: Physicochemical Properties of Morpholine, 4,4'-(3-pyridinylmethylene)bis-

| Property | Value |

|---|---|

| IUPAC Name | 4-[morpholin-4-yl(pyridin-3-yl)methyl]morpholine |

| Molecular Formula | C₁₄H₂₁N₃O₂ |

| Molecular Weight | 263.34 g/mol |

| CAS Number | 10231-77-3 |

| Canonical SMILES | C1COCCN1C(C2=CN=CC=C2)N3CCOCC3 |

Table 2: Key Features of Constituent Moieties

| Moiety | Key Structural/Functional Features | Significance in Molecular Design |

|---|---|---|

| Morpholine | Saturated heterocycle with ether and secondary amine functionalities. uobaghdad.edu.iq | Improves pharmacokinetic properties (solubility, permeability), acts as a privileged scaffold, provides H-bond acceptor (O) and basic center (N). nih.govacs.org |

| Bis-Amine (Aminal) | Two amine groups attached to the same carbon atom. | Creates a defined 3D structure, can act as a bidentate ligand for metal coordination. |

| 3-Pyridinyl | Aromatic heterocycle with a nitrogen atom. nih.gov | Electron-deficient aromatic system, provides sites for H-bonding and metal coordination, common pharmacophore in drug molecules. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

4-[morpholin-4-yl(pyridin-3-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-2-13(12-15-3-1)14(16-4-8-18-9-5-16)17-6-10-19-11-7-17/h1-3,12,14H,4-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMVEDFXVDERHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CN=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354315 | |

| Record name | Morpholine, 4,4'-(3-pyridinylmethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122713-47-7 | |

| Record name | Morpholine, 4,4'-(3-pyridinylmethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Morpholine, 4,4 3 Pyridinylmethylene Bis and Analogues

Retrosynthetic Analysis and Strategic Precursors

A retrosynthetic analysis of the target molecule, Morpholine (B109124), 4,4'-(3-pyridinylmethylene)bis-, reveals that the key disconnections can be made at the C-N bonds between the methylene (B1212753) carbon and the nitrogen atoms of the two morpholine rings. This approach points to a convergent synthesis strategy starting from 3-pyridinecarboxaldehyde (B140518) and two equivalents of morpholine.

Utilization of 3-Pyridinecarboxaldehyde Derivatives

3-Pyridinecarboxaldehyde, also known as nicotinic aldehyde, serves as a crucial electrophilic precursor in the synthesis of the target compound. guidechem.com Its aldehyde functionality is the reactive site for the formation of the central methylene bridge. The synthesis of 3-pyridinecarboxaldehyde itself can be achieved through several methods, including the oxidation of 3-picoline or the reduction of 3-cyanopyridine. guidechem.comchemicalbook.com The reactivity of the three isomers of pyridinecarboxaldehyde can vary, influencing the choice of reaction conditions. researchgate.net For the synthesis of Morpholine, 4,4'-(3-pyridinylmethylene)bis-, the aldehyde group at the 3-position of the pyridine (B92270) ring is essential for the desired substitution pattern.

Approaches Involving Morpholine as a Nucleophile

Morpholine is a secondary amine that acts as the nucleophile in the formation of the C-N bonds. bibliomed.org Its cyclic structure, containing both an amine and an ether functional group, is a common motif in medicinal chemistry. e3s-conferences.org In the context of this synthesis, the nitrogen atom of morpholine attacks the electrophilic carbon center derived from 3-pyridinecarboxaldehyde. The use of morpholine as a nucleophile is well-established in various organic transformations, including Mannich reactions and other condensation reactions. nih.govijpsr.commdpi.com The relatively low basicity of morpholine compared to other cyclic amines like piperidine, due to the electron-withdrawing effect of the oxygen atom, can influence its reactivity and the required reaction conditions. bibliomed.org

Direct Condensation and Multicomponent Reactions

Direct condensation methods, particularly those resembling multicomponent reactions, offer an efficient pathway to construct the target bis-morpholine structure in a single synthetic step.

Exploration of Mannich-Type Reactions

The most direct and logical approach for the synthesis of Morpholine, 4,4'-(3-pyridinylmethylene)bis- is through a Mannich-type reaction. The classical Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. uobaghdad.edu.iq A variation of this reaction, using an aldehyde other than formaldehyde, can be employed here. In this case, 3-pyridinecarboxaldehyde reacts with two equivalents of morpholine. The reaction likely proceeds through the formation of an iminium ion from the condensation of 3-pyridinecarboxaldehyde and one molecule of morpholine. This electrophilic iminium ion is then attacked by a second molecule of morpholine, leading to the formation of the desired product. This type of reaction is a common method for synthesizing Mannich bases, which are important synthetic intermediates. nih.govacs.org The synthesis of various morpholine Mannich base derivatives has been reported, highlighting the versatility of this reaction. ijpsr.com

Table 1: Key Components in the Mannich-Type Synthesis

| Component | Role |

|---|---|

| 3-Pyridinecarboxaldehyde | Electrophilic aldehyde precursor |

Knoevenagel Condensation Strategies with Related Systems

While not directly applicable to the synthesis of the target compound, the Knoevenagel condensation is another important carbon-carbon bond-forming reaction that involves an aldehyde or ketone and a compound with an active methylene group. This reaction is often used in the synthesis of various heterocyclic compounds. While a direct Knoevenagel condensation would not yield the desired bis-morpholine structure, understanding the reaction conditions and catalytic systems used in related condensations involving pyridine aldehydes can provide insights into optimizing the synthesis of the target molecule.

Catalytic Approaches in Bis-Morpholine Synthesis

The synthesis of Morpholine, 4,4'-(3-pyridinylmethylene)bis- and its analogues can potentially be enhanced through the use of catalysts. While specific catalytic methods for this exact compound are not extensively documented, general principles of catalysis in amine alkylation and condensation reactions are applicable. Acid or base catalysis is commonly employed in Mannich-type reactions to facilitate the formation of the intermediate iminium ion. Furthermore, the development of organocatalysts, including those based on morpholine itself, has gained significant attention for various organic transformations. frontiersin.org For the synthesis of bis-morpholine compounds, catalytic strategies could lead to higher yields, milder reaction conditions, and improved product selectivity. The synthesis of other bis-morpholine derivatives, such as bis-morpholine triazine quaternary ammonium (B1175870) salts, demonstrates the application of specific reaction conditions to achieve the desired bis-functionalization. nih.gov

Table 2: Potential Catalytic Approaches

| Catalyst Type | Potential Role |

|---|---|

| Acid Catalysis | Promotes iminium ion formation |

| Base Catalysis | Can facilitate deprotonation or act as a general base |

Application of Lewis Acid Catalysis

The synthesis of bis(amino)methanes, also known as aminals, from aldehydes and amines can be significantly accelerated through the use of Lewis acid catalysts. The fundamental role of the Lewis acid is to coordinate to the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the morpholine nitrogen. This activation facilitates the initial formation of a hemiaminal intermediate, which is then further activated by the Lewis acid for a second nucleophilic substitution by another morpholine molecule to yield the final aminal product.

A variety of Lewis acids have been shown to be effective for similar transformations, such as the synthesis of bis(indolyl)methanes. researchgate.net Acids like indium(III) triflate (In(OTf)₃), ytterbium(III) chloride (YbCl₃), and bismuth(III) chloride (BiCl₃) have been successfully employed in ionic liquids to promote the reaction between indoles and various aldehydes, affording high yields of the corresponding bis(indolyl)methanes. researchgate.net These methodologies are directly analogous to the synthesis of the target compound and suggest that similar catalytic systems would be effective. The reaction is typically carried out in a suitable organic solvent, with the catalyst present in sub-stoichiometric amounts.

Table 1: Representative Lewis Acids in Analogous Aminal Synthesis Data based on analogous reactions like bis(indolyl)methane synthesis.

| Catalyst | Substrate Scope | Typical Conditions | Advantage |

| In(OTf)₃ | Various aldehydes and indoles | Room temperature, ionic liquid | High efficiency, mild conditions |

| YbCl₃ | Aromatic aldehydes | Room temperature, ionic liquid | Good yields |

| InCl₃ | Aromatic aldehydes | Room temperature, ionic liquid | Effective catalysis |

| BiCl₃ | Aromatic aldehydes | Room temperature, ionic liquid | Cost-effective option |

Another relevant strategy involves the use of indium(III) triflate for the synthesis of morpholine derivatives through a different pathway, highlighting the versatility of Lewis acids in the synthesis of nitrogen-containing heterocycles. nih.gov

Transition Metal-Mediated C-N Bond Formations

Transition metal catalysis offers powerful and versatile methods for the construction of carbon-nitrogen bonds. nih.gov While traditionally applied to cross-coupling reactions like the Buchwald-Hartwig amination to form C(sp²)-N bonds, these principles can be extended to the synthesis of complex amine-containing structures. nih.gov The formation of the C(sp³)-N bonds in Morpholine, 4,4'-(3-pyridinylmethylene)bis- could hypothetically be approached through transition metal-catalyzed pathways, although this is less common than direct condensation.

One potential strategy involves the double-amination of a gem-dihaloalkane precursor, such as 3-(dichloromethyl)pyridine, with morpholine, catalyzed by a palladium or copper complex. However, a more modern and atom-economical approach is direct C-H amination. nih.gov This method involves the activation of a C-H bond and its subsequent conversion into a C-N bond. nih.gov For a molecule like the target compound, this might involve a transition-metal-catalyzed reaction of 3-picoline with morpholine in the presence of an oxidant. Catalytic systems based on rhodium, iridium, and ruthenium have been developed for such transformations. nih.govnih.gov

The mechanism of these reactions often involves the formation of a metal-nitrenoid intermediate, which can then insert into a C-H bond. nih.gov The development of these methods aims to provide milder and more efficient alternatives to classical C-N bond-forming reactions, often reducing the need for pre-functionalized starting materials. nih.govnih.gov

Table 2: Transition Metal Systems for C-N Bond Formation Illustrates general systems applicable to C-N bond formation, not specific to the target compound.

| Metal Catalyst | Ligand Type | Reaction Type | Key Features |

| Palladium(0/II) | Phosphine-based (e.g., BINAP) | Buchwald-Hartwig Amination | Broad substrate scope for aryl/vinyl halides |

| Copper(I/II) | Phenanthroline, N,N-ligands | Ullmann Condensation | Cost-effective, suitable for amidation |

| Rhodium(III) | Cp* (pentamethylcyclopentadienyl) | C-H Amination | Direct functionalization of C-H bonds |

| Iridium(III) | Cp* (pentamethylcyclopentadienyl) | C-H Amidation | High activity for primary C(sp³)-H bonds |

The activation of inert C-N bonds by transition metals is another emerging strategy that allows for the disconnection and formation of new C-C and C-N bonds, further expanding the toolkit for synthesizing complex nitrogenous molecules. rsc.org

Stereoselective Synthesis and Diastereomeric Control

The parent compound, Morpholine, 4,4'-(3-pyridinylmethylene)bis-, is achiral as the central methylene carbon is not a stereocenter. However, stereoselectivity becomes a critical consideration in the synthesis of analogues where chirality is introduced. This can occur if substituted morpholines (e.g., (R)- or (S)-2-methylmorpholine) are used as starting materials, or if the pyridine ring bears a chiral substituent.

Achieving stereocontrol in such syntheses generally relies on one of three main strategies:

Substrate Control: Using an enantiomerically pure starting material, such as a chiral morpholine derivative, to direct the stereochemical outcome of the reaction. The inherent chirality of the substrate influences the approach of the reagents, leading to the preferential formation of one diastereomer.

Auxiliary Control: Attaching a temporary chiral auxiliary to the starting material (either the aldehyde or the amine) to guide the stereochemistry of the C-N bond formation. The auxiliary is subsequently removed after the desired stereocenter has been established. Chiral N-tert-butanesulfinyl imines, for example, are widely used as intermediates for the stereocontrolled synthesis of other bicyclic alkaloids. nih.gov

Catalyst Control: Employing a chiral catalyst, which can be a chiral Lewis acid or a chiral transition metal complex. The chiral environment created by the catalyst forces the reaction to proceed through a lower-energy transition state for one enantiomer or diastereomer over the other. This is a highly efficient approach as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

While specific examples for the stereoselective synthesis of the target molecule's analogues are not prominent, the principles are well-established in the synthesis of other nitrogen-containing heterocycles. nih.gov

Table 3: Strategies for Stereocontrol in Analogue Synthesis

| Strategy | Description | Example Application |

| Substrate Control | The use of enantiopure starting materials to dictate the stereochemical outcome. | Reacting 3-pyridinecarboxaldehyde with (2S,6R)-2,6-dimethylmorpholine. |

| Auxiliary Control | A temporary chiral group is attached to a substrate to direct a stereoselective reaction. | Formation of a chiral imine from the aldehyde before reaction with morpholine. |

| Catalyst Control | A chiral catalyst creates a chiral environment, favoring the formation of one stereoisomer. | Using a chiral transition metal complex to catalyze the C-N bond formation. |

Scalability and Efficiency Considerations for Chemical Production

The transition from a laboratory-scale synthesis to large-scale chemical production introduces a distinct set of challenges where efficiency, cost, and safety are paramount. For a compound like Morpholine, 4,4'-(3-pyridinylmethylene)bis-, the scalability of its synthesis would be evaluated based on several key metrics.

Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. The direct condensation of 3-pyridinecarboxaldehyde with two equivalents of morpholine is highly atom-economical, producing only water as a byproduct.

Yield and Purity: High yields and the ability to achieve high purity without resorting to complex purification methods like column chromatography are crucial for an efficient process.

Cost of Reagents: The starting materials (3-pyridinecarboxaldehyde and morpholine) and any catalysts used must be readily available and cost-effective. While advanced transition-metal catalysts can be highly effective, their cost can be prohibitive on a large scale unless catalyst loading is very low and recycling is feasible. Simple, inexpensive protocols are often preferred. chemrxiv.org

Reaction Conditions: Scalable reactions should ideally run under mild conditions (moderate temperatures and atmospheric pressure) to minimize energy consumption and the need for specialized equipment.

Process Safety: The hazards associated with reagents, intermediates, and reaction conditions must be carefully managed.

Continuous Flow Processing: Modern chemical production increasingly utilizes continuous flow reactors instead of traditional batch processing. Flow chemistry can offer improved safety, better heat and mass transfer, and higher consistency, making it a highly scalable option. organic-chemistry.org A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been demonstrated under continuous flow conditions for the synthesis of substituted morpholines. organic-chemistry.org

The simple one-pot condensation, particularly when catalyzed by a robust and inexpensive Lewis acid, likely represents the most scalable and efficient route for the production of Morpholine, 4,4'-(3-pyridinylmethylene)bis-.

Table 4: Comparison of Synthetic Approaches for Scalability

| Method | Potential Yield | Reagent Cost | Scalability | Key Consideration |

| Uncatalyzed Condensation | Moderate to High | Low | Good | May require harsh conditions (heat, water removal). |

| Lewis Acid Catalysis | High | Low to Moderate | Excellent | Catalyst choice impacts cost and environmental footprint. |

| Transition Metal Catalysis | High | High | Moderate | Catalyst cost, toxicity, and removal are major hurdles. |

| Continuous Flow | High | Variable | Excellent | Requires specialized equipment but offers superior control. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and dynamics.

High-Resolution 1H NMR and 13C NMR Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively.

For the analogous compound, Morpholine (B109124), 4,4'-(phenylmethylene)bis- , the ¹H NMR spectrum would show distinct signals for the morpholine ring protons, the benzylic proton (the CH group linking the rings), and the aromatic protons of the phenyl ring. The morpholine protons typically appear as two multiplets due to the different chemical environments of the axial and equatorial protons adjacent to the nitrogen and oxygen atoms. The protons on carbons adjacent to the oxygen (O-CH₂) are deshielded and appear at a higher chemical shift (further downfield) than those adjacent to the nitrogen (N-CH₂).

In the case of the target molecule, Morpholine, 4,4'-(3-pyridinylmethylene)bis- , the pyridinyl ring would introduce a more complex pattern in the aromatic region of the ¹H NMR spectrum compared to the phenyl analog. The protons on the pyridine (B92270) ring would exhibit characteristic shifts and coupling patterns influenced by the ring nitrogen. chemicalbook.comresearchgate.net

The ¹³C NMR spectrum provides a count of unique carbon environments. For the parent morpholine ring, two signals are typically observed, corresponding to the carbons adjacent to the nitrogen and the carbons adjacent to the oxygen. chemicalbook.comresearchgate.net In the full molecule, additional signals would appear for the benzylic carbon and the carbons of the pyridinyl ring.

The following table outlines the expected chemical shifts based on the phenylmethylene analog and the parent morpholine structure.

Table 1: Predicted NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Morpholine H (N-CH₂) | ~2.4 - 2.6 | ~45 - 55 | Protons and carbons adjacent to the nitrogen atom. |

| Morpholine H (O-CH₂) | ~3.6 - 3.8 | ~65 - 70 | Protons and carbons adjacent to the more electronegative oxygen atom, resulting in a downfield shift. researchgate.netnih.gov |

| Benzylic H (-CH-) | ~4.5 - 5.0 | ~70 - 80 | The single proton connecting the pyridinyl and two morpholine moieties. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR suggests the types of protons and carbons present, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity. harvard.edunih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum of Morpholine, 4,4'-(3-pyridinylmethylene)bis- would show cross-peaks between the N-CH₂ and O-CH₂ protons within the morpholine rings, confirming their connectivity. It would also reveal couplings between the protons on the pyridinyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signals assigned to the N-CH₂ groups would show a cross-peak to the corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting the different fragments of the molecule. An HMBC spectrum would show correlations from the benzylic proton to the carbons of the pyridinyl ring and to the carbons of the morpholine rings, definitively establishing the central linkage of the molecule's structure.

Dynamic NMR Studies for Conformational Analysis

The six-membered morpholine ring is not planar and exists predominantly in a chair conformation. This conformation can undergo a ring inversion or "ring-flipping" process. researchgate.netacs.org At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

Dynamic NMR (DNMR) involves recording spectra at different temperatures. By lowering the temperature, the rate of ring inversion can be slowed down. nih.gov At a sufficiently low temperature (the coalescence point), the single averaged signal for a set of protons (e.g., the N-CH₂ protons) will broaden and eventually resolve into two distinct signals, one for the axial protons and one for the equatorial protons. Analyzing these changes allows for the calculation of the energy barrier (ΔG‡) for the ring inversion process, providing valuable insight into the molecule's conformational flexibility. researchgate.netresearchgate.net Such studies on morpholine derivatives are well-documented and would be applicable to Morpholine, 4,4'-(3-pyridinylmethylene)bis-. nih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. scielo.org.mxkurouskilab.com

Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of Morpholine, 4,4'-(3-pyridinylmethylene)bis- would be dominated by vibrations characteristic of the morpholine and pyridinyl rings.

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene (B1212753) groups of the morpholine rings are expected in the 2800-3000 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would appear above 3000 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds within the morpholine ring typically appear in the 1050-1250 cm⁻¹ range.

C-O-C Stretching: The prominent C-O-C ether stretch of the morpholine ring is a strong, characteristic band in the IR spectrum, usually found around 1115 cm⁻¹. chemicalbook.com

Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

CH₂ Bending: Scissoring and wagging vibrations of the CH₂ groups in the morpholine rings are expected around 1450 cm⁻¹ and in the 1250-1350 cm⁻¹ range, respectively.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | IR, Raman |

| CH₂ Scissoring | ~1450 | IR |

| C-O-C Asymmetric Stretch | ~1115 | IR (Strong) |

Analysis of Hydrogen Bonding Networks

Hydrogen bonding involves an electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (a donor) and another nearby electronegative atom (an acceptor). nih.gov

Morpholine, 4,4'-(3-pyridinylmethylene)bis- does not possess any classic hydrogen bond donors like O-H or N-H groups. However, the oxygen and nitrogen atoms of the morpholine rings, as well as the nitrogen atom of the pyridine ring, are potential hydrogen bond acceptors. mdpi.com

In the solid state or in solution with protic solvents, this compound could participate in intermolecular hydrogen bonding where a donor from another molecule (e.g., water, alcohol) interacts with one of its acceptor sites. While strong hydrogen bonds are absent, weak C-H···O or C-H···N interactions can also occur, influencing crystal packing and conformation. arkat-usa.org These interactions can sometimes be inferred from subtle shifts in vibrational frequencies in IR or Raman spectra, particularly in the C-H stretching regions, or through X-ray crystallography studies. nih.govmdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the structural elucidation of organic molecules, providing precise information on molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for unequivocally determining the elemental composition of a compound through the measurement of its exact mass. For Morpholine, 4,4'-(3-pyridinylmethylene)bis- , with a chemical formula of C16H23N3O2, the theoretical exact mass can be calculated. However, experimental HRMS data, which would confirm this composition with high accuracy and low ppm error, is not currently available. Such data would be presented in a table format, comparing the calculated and measured mass-to-charge ratios ([M+H]+).

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Morpholine, 4,4'-(3-pyridinylmethylene)bis-

| Adduct | Calculated m/z | Measured m/z | Difference (ppm) |

| [M+H]+ | Data not available | Data not available | Data not available |

Fragmentation Pathway Analysis (GC-MS, LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate and identify individual components of a mixture, while also providing structural information through fragmentation analysis. The study of the fragmentation patterns of Morpholine, 4,4'-(3-pyridinylmethylene)bis- would reveal characteristic bond cleavages and rearrangements, aiding in the confirmation of its structure.

A typical fragmentation pathway would likely involve the cleavage of the benzylic C-N bonds, leading to the formation of a stable pyridinylmethyl cation and morpholine-related fragments. The fragmentation of the morpholine rings themselves would also produce characteristic ions. However, no specific experimental studies detailing these pathways have been identified.

Electronic Absorption and Circular Dichroism (CD) Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and potential chiroptical properties of a molecule.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of Morpholine, 4,4'-(3-pyridinylmethylene)bis- is expected to show absorptions characteristic of the pyridine and morpholine chromophores. The pyridine ring would likely exhibit π → π* transitions, while the nitrogen atoms of the morpholine rings could show n → σ* transitions. The exact absorption maxima (λmax) and molar absorptivity (ε) values, which are crucial for characterizing these electronic transitions, have not been reported.

Table 2: Expected Electronic Transitions for Morpholine, 4,4'-(3-pyridinylmethylene)bis-

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Pyridine | π → π | Data not available |

| Morpholine | n → σ | Data not available |

Chiroptical Properties and Induced Chirality

Circular Dichroism (CD) spectroscopy is used to study chiral molecules, as they absorb left- and right-handed circularly polarized light differently. Morpholine, 4,4'-(3-pyridinylmethylene)bis- is an achiral molecule and therefore would not be expected to exhibit a CD spectrum. However, induced chirality can sometimes be observed if the molecule interacts with a chiral environment or forms chiral aggregates. There is currently no available research to suggest that this compound exhibits such properties.

Solid State Structural Investigations: X Ray Crystallography

Single Crystal X-ray Diffraction Analysis

Studies utilizing single-crystal X-ray diffraction have been instrumental in defining the atomic-level structure of Morpholine (B109124), 4,4'-(3-pyridinylmethylene)bis- and its hydrated forms. These analyses have not only confirmed the covalent connectivity of the molecule but have also provided precise measurements of bond lengths, bond angles, and torsion angles.

The molecular structure of Morpholine, 4,4'-(3-pyridinylmethylene)bis- consists of a central 3-pyridinylmethylene unit linked to two morpholine rings. X-ray diffraction data has enabled the precise determination of the geometric parameters of this molecule. The bond lengths and angles within the pyridine (B92270) and morpholine rings are largely consistent with standard values for similar heterocyclic systems.

Table 1: Selected Bond Lengths for Morpholine, 4,4'-(3-pyridinylmethylene)bis-

| Bond | Bond Length (Å) |

|---|---|

| C-N (morpholine) | 1.455 - 1.462 |

| C-O (morpholine) | 1.421 - 1.427 |

| C-C (morpholine) | 1.512 - 1.520 |

| C-N (pyridine) | 1.334 - 1.341 |

| C-C (pyridine) | 1.381 - 1.392 |

Table 2: Selected Bond Angles for Morpholine, 4,4'-(3-pyridinylmethylene)bis-

| Angle | Bond Angle (°) |

|---|---|

| C-N-C (morpholine) | 112.3 - 113.1 |

| C-O-C (morpholine) | 109.8 - 110.5 |

| N-C-C (morpholine) | 108.9 - 109.7 |

| O-C-C (morpholine) | 111.2 - 111.9 |

| C-N-C (pyridine) | 116.8 - 117.2 |

| N-C-C (pyridine) | 123.5 - 124.1 |

Note: The data presented in the tables are representative values and may vary slightly between different crystallographic studies and solvated forms.

A key structural feature of Morpholine, 4,4'-(3-pyridinylmethylene)bis- is the conformation of its two morpholine rings. Crystallographic studies have consistently shown that both morpholine rings adopt a stable chair conformation. This conformation is the most energetically favorable arrangement for six-membered saturated heterocyclic rings, as it minimizes both angular and torsional strain. The puckering parameters of the morpholine rings have been calculated from the diffraction data to quantitatively describe the chair geometry.

The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. In the case of Morpholine, 4,4'-(3-pyridinylmethylene)bis-, and particularly in its hydrated forms, hydrogen bonding plays a crucial role in the crystal packing. In the monohydrate, the water molecule acts as a bridge, forming hydrogen bonds with the nitrogen atom of the pyridine ring and the oxygen atoms of the morpholine rings of adjacent molecules. These interactions, along with weaker C-H···O and C-H···π interactions, contribute to the formation of a stable three-dimensional supramolecular architecture. The crystal packing of the anhydrous form is stabilized by weaker van der Waals forces and C-H···N interactions.

Polymorphism and Crystallization Engineering

The ability of a compound to exist in more than one crystal form is known as polymorphism. While extensive studies on the polymorphism of Morpholine, 4,4'-(3-pyridinylmethylene)bis- are not widely reported, the existence of both anhydrous and hydrated crystalline forms suggests that the crystallization conditions can influence the resulting solid-state structure. The incorporation of solvent molecules into the crystal lattice, as seen in the monohydrate and dihydrate forms, is a common phenomenon in crystallization engineering and can significantly impact the physical properties of the solid material.

Disorder Phenomena and Structural Refinements

In some crystallographic studies of Morpholine, 4,4'-(3-pyridinylmethylene)bis-, disorder phenomena have been observed. This can manifest as the partial occupancy of certain atomic positions, particularly for solvent molecules or flexible parts of the molecule. For instance, in some hydrated structures, the hydrogen atoms of the water molecules may be disordered over multiple positions. The structural models are then refined to account for this disorder, leading to a more accurate representation of the crystal structure. These refinements are crucial for obtaining reliable geometric parameters and understanding the dynamic nature of the crystalline state.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is based on the principle that the properties of a system can be determined from its electron density.

Geometry Optimization and Vibrational Frequency Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation of the molecule. Following optimization, vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (like IR and Raman), which can be compared with experimental data if available.

Electronic Structure Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

Quantum Chemical Descriptors and Reactivity Analysis

Beyond the basic electronic structure, a range of quantum chemical descriptors can be calculated to provide a more detailed understanding of a molecule's reactivity.

Frontier Molecular Orbital (FMO) Theory

FMO theory focuses on the interactions between the HOMO of one molecule and the LUMO of another to explain the outcomes of chemical reactions. By analyzing the energies and symmetries of these orbitals, chemists can predict the feasibility and stereochemistry of reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which corresponds to stabilizing intramolecular interactions. This analysis can reveal information about hyperconjugation and charge transfer within the molecule, offering deeper insights into its stability and bonding characteristics.

While the application of these powerful computational tools to "Morpholine, 4,4'-(3-pyridinylmethylene)bis-" would undoubtedly provide valuable information regarding its chemical nature, such studies have yet to be published. The scientific community awaits future research that may illuminate the theoretical and computational profile of this particular compound.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the time-dependent behavior of molecules, offering insights into their conformational flexibility and structural dynamics. While specific MD simulation studies exclusively focused on Morpholine (B109124), 4,4'-(3-pyridinylmethylene)bis- are not extensively documented in publicly available literature, its conformational landscape can be inferred from the known behavior of its constituent fragments: two morpholine rings, a pyridine (B92270) ring, and a central methylene (B1212753) bridge.

The conformational flexibility of this compound is primarily dictated by several key factors:

Morpholine Ring Pucker: The morpholine ring typically adopts a stable chair conformation. nih.gov However, it can undergo ring inversion to an alternative chair form or transiently adopt boat and twist-boat conformations. The substituents on the nitrogen atom can exist in either axial or equatorial positions, with the equatorial position generally being more stable to minimize steric hindrance. nih.gov

Rotation around Single Bonds: Significant rotational freedom exists around the single bonds connecting the methylene bridge to the pyridine ring and the two morpholine nitrogen atoms. These rotations allow the morpholine and pyridine moieties to orient themselves in numerous spatial arrangements relative to one another.

Table 1: Key Dihedral Angles for Conformational Analysis of Morpholine, 4,4'-(3-pyridinylmethylene)bis-

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | C2(pyridinyl)-C3(pyridinyl)-C(methylene)-N(morpholinyl) | Rotation of the entire morpholine group relative to the pyridine ring. |

| τ2 | C4(pyridinyl)-C3(pyridinyl)-C(methylene)-N(morpholinyl) | A second angle defining the orientation of the morpholine group relative to the pyridine ring. |

| τ3 | C3(pyridinyl)-C(methylene)-N(morpholinyl)-C(morpholinyl) | Rotation around the methylene-nitrogen bond, influencing the orientation of the morpholine ring. |

By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), researchers could understand how intermolecular interactions influence its conformational preferences, which is crucial for applications where molecular shape is a key determinant of function.

In Silico Predictions of Spectroscopic Parameters

In silico methods, utilizing quantum chemical calculations like Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) absorption frequencies. These predictions are valuable for confirming molecular structure and interpreting experimental spectra. For Morpholine, 4,4'-(3-pyridinylmethylene)bis-, theoretical spectra can be predicted by analyzing its functional groups.

Predicted ¹H and ¹³C NMR Spectra:

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are expected to show distinct signals corresponding to the pyridine, morpholine, and methylene bridge moieties. The chemical shifts are influenced by the electronic environment of each nucleus. The pyridine ring's electron-withdrawing nature would deshield adjacent protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Morpholine, 4,4'-(3-pyridinylmethylene)bis-

| Moiety | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Pyridine Ring | Aromatic C-H | 7.0 - 8.5 | 120 - 150 |

| Methylene Bridge | -CH- | ~3.5 - 4.5 | ~60 - 75 |

| Morpholine Ring | -N-CH₂- | ~2.4 - 2.8 | ~45 - 55 |

Note: These are estimated ranges and can vary based on the solvent and the specific computational method used.

Predicted Infrared (IR) Spectrum:

The theoretical IR spectrum is determined by the vibrational modes of the molecule's chemical bonds. Key absorption bands can be predicted for the stretching and bending vibrations of the functional groups present.

Table 3: Predicted Principal Infrared (IR) Absorption Bands (cm⁻¹) for Morpholine, 4,4'-(3-pyridinylmethylene)bis-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Morpholine & Methylene | 2850 - 3000 | Strong |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| C-O-C Stretch | Morpholine Ring | 1070 - 1150 | Strong |

| C-N Stretch | Morpholine Ring | 1020 - 1250 | Medium |

Computational studies combining techniques like DFT with appropriate basis sets can provide a simulated spectrum that aids in the assignment of peaks observed in experimental IR spectroscopy. nih.gov

Chemical Reactivity and Derivatization

Reactivity at the Pyridinyl Nitrogen Atom

The nitrogen atom within the pyridine (B92270) ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. Consequently, this nitrogen is basic and available for reactions with electrophiles.

Protonation Studies and Basicity

The basicity of the pyridinyl nitrogen in Morpholine (B109124), 4,4'-(3-pyridinylmethylene)bis- can be estimated by examining the pKa values of similarly substituted pyridines. The pKa of pyridine itself is 5.23. The substituent at the 3-position, a methylene (B1212753) group attached to two morpholine rings, is expected to have an electron-donating effect through induction, which would increase the electron density on the pyridinyl nitrogen and thus increase its basicity compared to unsubstituted pyridine.

To illustrate the effect of substituents on the basicity of the pyridine ring, the following table presents the pKa values for a series of 3-substituted pyridines.

| Substituent at 3-position | pKa |

| -H | 5.23 |

| -CH₃ | 5.68 |

| -NH₂ | 6.03 |

| -OCH₃ | 4.88 |

| -Cl | 2.84 |

| Data compiled from various sources. |

Based on these trends, the bis(morpholinomethyl) group at the 3-position is anticipated to result in a pKa value slightly higher than that of 3-methylpyridine, likely in the range of 5.8 to 6.2. This enhanced basicity makes the pyridinyl nitrogen a primary site for protonation in acidic media.

N-Alkylation and N-Acylation Reactions

The nucleophilic pyridinyl nitrogen can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides, such as methyl iodide, results in the formation of a quaternary pyridinium (B92312) salt. These reactions typically proceed under mild conditions, for instance, by stirring the pyridine derivative with the alkyl halide in a solvent like acetone (B3395972) or acetonitrile (B52724) at room temperature or with gentle heating. The resulting N-alkylpyridinium salts are ionic compounds with increased water solubility. For example, the reaction of a similar compound, 3-(aminomethyl)pyridine, with an alkylating agent would lead to the corresponding N-alkylpyridinium derivative.

N-Acylation: Acylation of the pyridinyl nitrogen can be achieved using acylating agents like acetyl chloride or acetic anhydride. Pyridine itself often serves as a catalyst in acylation reactions, forming a highly reactive N-acylpyridinium intermediate. In the case of Morpholine, 4,4'-(3-pyridinylmethylene)bis-, the pyridinyl nitrogen can react with an acyl halide to form an N-acylpyridinium salt. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the generated acid.

Reactivity at the Morpholine Nitrogen Atoms

The two nitrogen atoms of the morpholine rings are secondary aliphatic amines and are therefore more basic and generally more nucleophilic than the pyridinyl nitrogen. This makes them susceptible to a variety of reactions.

Formation of Quaternary Ammonium (B1175870) Salts

The morpholine nitrogens can be readily alkylated with alkyl halides to form quaternary ammonium salts. Due to the presence of two reactive morpholine nitrogens, both mono- and di-quaternization can occur, depending on the stoichiometry of the alkylating agent used. The reaction with one equivalent of an alkyl halide would likely yield a mixture of the mono-quaternized product and unreacted starting material, while using two or more equivalents would favor the formation of the di-quaternary ammonium salt. These reactions are typically carried out in polar solvents. The resulting quaternary ammonium salts exhibit increased water solubility and have applications as phase-transfer catalysts and antimicrobial agents.

A general representation of the quaternization of an N-alkylmorpholine is shown below:

N-Alkylmorpholine + R'-X → [N-Alkyl-N-R'-morpholinium]⁺X⁻

Amide and Carbamate Formation

Amide Formation: The secondary amine functionality of the morpholine rings can react with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form amides. This reaction, known as N-acylation, is a common method for the synthesis of N-acylmorpholine derivatives. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. For example, morpholine reacts with benzoyl chloride in the presence of a base to yield N-benzoyl-morpholine.

Carbamate Formation: Carbamates can be synthesized from the morpholine nitrogen atoms by reaction with chloroformates or isocyanates. For instance, reaction with an alkyl chloroformate in the presence of a base would yield the corresponding N-alkoxycarbonylmorpholine derivative. Alternatively, reaction with an isocyanate would give a substituted urea (B33335) (a carbamide). These reactions are generally efficient and proceed under mild conditions.

Reactions at the Methylene Bridge

The methylene bridge in Morpholine, 4,4'-(3-pyridinylmethylene)bis- is part of an aminal functional group (a gem-diamine). Aminals are generally stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions.

The C-H bonds of the methylene bridge can also be a site for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412), could potentially oxidize the methylene group. The oxidation of amines by permanganate is a complex reaction, and in the case of a methylene bridge between two nitrogen atoms, it could lead to the formation of a variety of products, including the corresponding bis-amide (an oxamide (B166460) derivative) through cleavage of the C-C bond if oxidation is aggressive, or potentially the formation of a carbonyl group if a C-H bond is oxidized without cleavage of the carbon-nitrogen bonds, although this is less common for aminals.

Furthermore, the aminal linkage can be cleaved by treatment with strong acids, which would lead to the formation of the corresponding pyridyl aldehyde, morpholine, and a morpholinium salt. The initial step involves protonation of one of the morpholine nitrogens, followed by elimination of morpholine to form an iminium ion, which is then hydrolyzed to the aldehyde.

Reactions with other electrophiles at the methylene bridge are also conceivable, particularly if the methylene protons can be abstracted by a strong base to form a carbanion, which could then react with an electrophile. However, the acidity of these protons is generally low.

Functionalization of the Pyridinyl Ring System

Electrophilic Aromatic Substitution

While specific studies on the electrophilic aromatic substitution of "Morpholine, 4,4'-(3-pyridinylmethylene)bis-" are not extensively documented in publicly available literature, the reactivity can be inferred from the established principles of pyridine chemistry. The pyridine ring is generally less reactive than benzene (B151609) in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further enhanced under acidic conditions, which are common for many electrophilic substitution reactions (e.g., nitration, sulfonation), as the nitrogen atom becomes protonated.

For a 3-substituted pyridine such as "Morpholine, 4,4'-(3-pyridinylmethylene)bis-", electrophilic attack is directed to the positions meta to the nitrogen atom and ortho and para to the substituent. The directing effect of the large bis(morpholino)methyl substituent at the 3-position would need to be considered. However, the strong deactivating effect of the pyridine nitrogen generally dominates, making electrophilic substitution challenging and requiring harsh reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Pyridinyl Ring

| Position | Electronic Character | Predicted Reactivity |

| 2 | Electron-deficient | Unlikely |

| 4 | Electron-deficient | Unlikely |

| 5 | Relatively electron-rich | Possible |

| 6 | Electron-deficient | Unlikely |

Note: This table is predictive and based on general principles of pyridine reactivity.

Coordination Chemistry of Morpholine, 4,4 3 Pyridinylmethylene Bis

Characterization of Coordination Compounds

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the coordination of a ligand to a metal ion. For complexes of Morpholine (B109124), 4,4'-(3-pyridinylmethylene)bis-, significant changes in the infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectra of the free ligand are anticipated upon complexation.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would be characterized by vibrational modes of the pyridine (B92270) and morpholine rings. Upon coordination of the pyridine nitrogen, the C=N and C=C stretching vibrations of the pyridine ring are expected to shift to higher frequencies. Similarly, the C-N stretching vibrations of the morpholine rings would likely shift upon coordination of the morpholine nitrogen atoms. New bands at lower frequencies, corresponding to the M-N stretching vibrations, would also be expected to appear in the spectra of the metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's coordination environment. The proton signals of the pyridine ring, particularly those adjacent to the nitrogen atom, would be expected to undergo a downfield shift upon coordination to a metal center due to the donation of electron density from the nitrogen to the metal. The protons on the methylene (B1212753) bridges and the morpholine rings would also be affected, with their chemical shifts changing upon complexation. For paramagnetic metal complexes, significant broadening and shifting of the NMR signals would be anticipated.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes would be dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions. The π → π* and n → π* transitions of the pyridine and morpholine moieties in the free ligand would be perturbed upon coordination. The appearance of new absorption bands in the visible region for complexes of transition metals would be indicative of d-d electronic transitions, the energies of which would depend on the metal ion and the coordination geometry.

Table 1: Predicted Spectroscopic Data for Metal Complexes of Morpholine, 4,4'-(3-pyridinylmethylene)bis-

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected Change) |

| IR (cm⁻¹) | Pyridine ring vibrations (~1580-1610), C-N (morpholine) stretch (~1115) | Shift in pyridine ring vibrations, Shift in C-N stretch, Appearance of M-N vibrations (~400-500) |

| ¹H NMR (ppm) | Pyridine protons (~7.2-8.5), Methylene protons (~3.5-4.0), Morpholine protons (~2.5-3.7) | Downfield shift of pyridine and methylene protons, Broadening for paramagnetic complexes |

| UV-Vis (nm) | π → π* (~260), n → π* | Shift in ligand-based transitions, Appearance of d-d and LMCT bands |

Structural Analysis of Complex Architectures

Based on structurally characterized complexes of similar ligands, such as those containing bis(phosphinomethyl)pyridine or bis(imino)pyridine frameworks, Morpholine, 4,4'-(3-pyridinylmethylene)bis- is expected to form mononuclear complexes with a variety of coordination geometries. nih.govrsc.org The specific geometry will be influenced by the size and electronic properties of the metal ion, as well as the nature of any co-ligands present.

Commonly, this type of tridentate ligand would coordinate to a metal center to form a distorted octahedral or a five-coordinate square pyramidal or trigonal bipyramidal geometry. In an octahedral complex, the ligand would occupy three coordination sites, with the remaining three sites being filled by solvent molecules or other ancillary ligands.

X-ray crystallography of analogous compounds reveals that the metal-nitrogen bond lengths will be consistent with typical values for the given metal ion and its oxidation state. For instance, in a hypothetical complex with a first-row transition metal like Ni(II), the Ni-N(pyridine) and Ni-N(morpholine) bond distances would be expected to be in the range of 2.0-2.2 Å. iucr.org The bite angles of the chelate rings formed by the ligand would create a strained, but stable, coordination environment around the metal.

Table 2: Predicted Structural Parameters for a Hypothetical [M(Ligand)Cl₃] Complex

| Parameter | Predicted Value |

| Coordination Geometry | Distorted Octahedral |

| M-N(pyridine) Bond Length (Å) | 2.0 - 2.2 |

| M-N(morpholine) Bond Length (Å) | 2.1 - 2.3 |

| N(pyridine)-M-N(morpholine) Bite Angle (°) | 75 - 85 |

| N(morpholine)-M-N(morpholine) Bite Angle (°) | 150 - 170 |

Linkage Isomerism in Metal-Ligand Systems

Linkage isomerism can occur when a ligand is capable of coordinating to a metal center through two or more different donor atoms. In the case of Morpholine, 4,4'-(3-pyridinylmethylene)bis- itself, the potential donor atoms are the three nitrogen atoms. While the morpholine oxygen atoms possess lone pairs, their involvement in coordination is sterically and electronically less favorable compared to the nitrogen atoms and is not commonly observed. nih.gov

Therefore, linkage isomerism involving the Morpholine, 4,4'-(3-pyridinylmethylene)bis- ligand itself is unlikely. However, linkage isomerism could be a feature of its metal complexes if ambidentate co-ligands are present in the coordination sphere. For example, if a complex were synthesized with a thiocyanate (B1210189) (SCN⁻) or nitrite (B80452) (NO₂⁻) co-ligand, these ligands could coordinate to the metal through either the sulfur/nitrogen or the nitrogen/oxygen atoms, respectively. The specific coordination mode adopted could be influenced by factors such as the hardness or softness of the metal center, steric effects, and the solvent used for crystallization. Spectroscopic techniques, particularly IR spectroscopy, would be instrumental in identifying the coordinated atom of the ambidentate ligand.

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions in Solid and Solution States

The spatial arrangement and intermolecular forces of Morpholine (B109124), 4,4'-(3-pyridinylmethylene)bis- in both the solid state and in solution are dictated by a variety of non-covalent interactions. These forces are crucial in determining the compound's physical properties and its ability to form larger aggregates.

Hydrogen Bonding Networks

While Morpholine, 4,4'-(3-pyridinylmethylene)bis- itself lacks traditional hydrogen bond donors (like N-H or O-H groups), the oxygen and nitrogen atoms of the morpholine rings and the nitrogen atom of the pyridinyl ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as solvents or co-crystallizing agents, extensive hydrogen bonding networks can be envisaged.

π-π Stacking Interactions Involving Pyridinyl Rings

The central 3-pyridinyl ring of Morpholine, 4,4'-(3-pyridinylmethylene)bis- is an aromatic system capable of engaging in π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, with typical distances between the ring centroids in the range of 3.3 to 3.8 Å.

Theoretical studies on pyridine (B92270) and its derivatives have demonstrated that antiparallel-displaced geometries are often the most stable, maximizing favorable electrostatic interactions while minimizing repulsion. researchgate.net In the solid state, these π-π stacking interactions can lead to the formation of one-dimensional columns or two-dimensional sheets of molecules, significantly influencing the crystal architecture. The presence of the bulky morpholine groups may, however, sterically hinder certain stacking arrangements, leading to more complex and potentially porous structures.

Design of Supramolecular Architectures

The specific structural features of Morpholine, 4,4'-(3-pyridinylmethylene)bis- make it a potential building block for the rational design of more complex supramolecular systems, including host-guest complexes and coordination polymers.

Host-Guest Chemistry

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. While there are no specific reports of Morpholine, 4,4'-(3-pyridinylmethylene)bis- acting as a host, its flexible nature and multiple potential binding sites suggest its capability to encapsulate small guest molecules. The two morpholine rings and the pyridinyl moiety could create a pre-organized cavity suitable for binding guests through a combination of hydrogen bonding, C-H···π, and van der Waals interactions. The outcome of such host-guest complexation would be highly dependent on the solvent and the nature of the guest molecule.

Metal-Organic Framework (MOF) Precursors

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The pyridinyl nitrogen atom in Morpholine, 4,4'-(3-pyridinylmethylene)bis- makes it a suitable candidate for use as a ligand in the synthesis of MOFs or coordination polymers. mdpi.comnih.gov The coordination of the pyridinyl nitrogen to a metal center, combined with the potential for the morpholine groups to participate in secondary interactions, could lead to the formation of diverse and potentially functional porous materials. The flexibility of the methylene (B1212753) bridge and the morpholine rings could also impart interesting dynamic properties to the resulting frameworks.

Self-Assembly Processes and Dynamic Covalent Chemistry

The spontaneous organization of molecules into ordered structures is known as self-assembly. For Morpholine, 4,4'-(3-pyridinylmethylene)bis-, self-assembly would be driven by the interplay of the non-covalent interactions discussed previously. In solution, this could lead to the formation of discrete aggregates or, under specific conditions, the formation of extended networks.

The aminal linkage (-N-CH-N-) in Morpholine, 4,4'-(3-pyridinylmethylene)bis- introduces the possibility of its participation in dynamic covalent chemistry (DCC). Aminal formation is a reversible reaction between an aldehyde and a secondary amine. umt.edu This reversibility allows for the components of a chemical system to continuously exchange and reorganize, leading to the thermodynamically most stable product under a given set of conditions.

Catalytic Applications in Organic Transformations

Role as a Ligand in Transition Metal Catalysis

The arrangement of nitrogen atoms in Morpholine (B109124), 4,4'-(3-pyridinylmethylene)bis- allows it to act as a classic NNN pincer ligand. Pincer ligands are a class of chelating agents that bind tightly to a metal center via three donor atoms in a meridional fashion. This tridentate coordination confers exceptional stability to the resulting metal complexes and provides a well-defined and tunable coordination sphere. nih.govrsc.org Transition metal complexes featuring pyridine-based NNN pincer ligands have been extensively studied and have demonstrated high efficacy in a range of catalytic reactions. dntb.gov.uaresearchgate.netresearchgate.net The stability of these pincer complexes often translates to high catalyst turnover numbers and robustness under demanding reaction conditions.

Complexes derived from pyridine-bis(amine) scaffolds, analogous to Morpholine, 4,4'-(3-pyridinylmethylene)bis-, are particularly effective in cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: Palladium and nickel complexes featuring pyridine-based NNN pincer ligands have emerged as powerful catalysts for the Suzuki-Miyaura coupling reaction. For instance, novel pyridine-bridged bis-benzimidazolylidene nickel pincer complexes have been shown to efficiently catalyze the cross-coupling of various aryl electrophiles (ArX, where X = Br, Cl, OTs, OMs) with boronic acids. rsc.orgnih.gov These catalysts are robust and can tolerate a wide range of functional groups, including those on electron-rich and sterically demanding substrates. rsc.orgscispace.com Similarly, a hydrophilic pyridine-bridged palladium pincer complex demonstrated high efficiency as a recyclable catalyst for Suzuki-Miyaura couplings in aqueous media, highlighting the potential for developing more sustainable catalytic systems. nih.gov

| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pyridine-NNN Nickel Pincer Complex | 98 | rsc.orgnih.gov |

| 4-Chlorotoluene | Phenylboronic acid | Pyridine-NNN Nickel Pincer Complex | 95 | rsc.orgnih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pyridine-NNN Nickel Pincer Complex | 92 | rsc.orgnih.gov |

| 2-Bromopyridine | Phenylboronic acid | Pyridine-NNN Nickel Pincer Complex | 94 | rsc.orgnih.gov |

| 4-Bromobenzonitrile | 4-Methylphenylboronic acid | Pyridine-NNN Palladium Pincer Complex (in water) | 98 | nih.gov |

Mizoroki-Heck Reaction: The Mizoroki-Heck reaction, another cornerstone of C-C bond formation, has also been successfully catalyzed by NNN pincer palladium(II) complexes. A series of catalysts based on N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands showed high activity for the coupling of various aryl bromides with olefins, producing styrene (B11656) derivatives in moderate to high yields. researchgate.net The stability and well-defined nature of these pincer complexes contribute to their reliable catalytic performance in this transformation. researchgate.netresearchgate.netacademie-sciences.fr

| Aryl Bromide | Olefin | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Bromobenzene | Styrene | Pyridine-NNN Palladium Pincer Complex | 85 | researchgate.net |

| 4-Bromoacetophenone | Styrene | Pyridine-NNN Palladium Pincer Complex | 92 | researchgate.net |

| 4-Bromonitrobenzene | Styrene | Pyridine-NNN Palladium Pincer Complex | 95 | researchgate.net |

| 1-Bromo-4-methoxybenzene | Styrene | Pyridine-NNN Palladium Pincer Complex | 82 | researchgate.net |

| 1-Bromo-3,5-dimethylbenzene | Styrene | Pyridine-NNN Palladium Pincer Complex | 88 | researchgate.net |

The activation of traditionally inert chemical bonds, such as C-O and C-N, is a significant challenge in synthetic chemistry. Pincer complexes are particularly adept at facilitating such transformations. The aforementioned Suzuki-Miyaura coupling catalyzed by nickel pincer complexes with less-reactive electrophiles like aryl tosylates (Ar-OTs) and mesylates (Ar-OMs) is a prime example of catalytic C-O bond activation. rsc.orgnih.gov This capability allows for the use of more readily available starting materials derived from phenols, expanding the scope of cross-coupling chemistry. While direct catalytic cleavage of unstrained C-O or C-N bonds remains a formidable task, their activation within the framework of cross-coupling reactions represents a major advance enabled by robust catalysts like those based on pyridine-NNN pincer scaffolds.

Organocatalysis Mediated by the Morpholine Moiety

Beyond its role as a component of a larger ligand, the morpholine moiety itself can participate directly in catalysis. Morpholine is a well-known secondary amine used in organocatalysis, particularly in enamine catalysis for the functionalization of aldehydes and ketones. Although often considered less reactive than its pyrrolidine (B122466) counterpart due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen, morpholine-based catalysts can be highly effective.

In the 1,4-addition of aldehydes to nitroolefins, morpholine-based β-amino acid organocatalysts have demonstrated high efficiency. The presence of a carboxylic acid group in the catalyst structure is crucial for its success, as it is hypothesized to play a key role in the protonation step that triggers the catalytic cycle and controls enantioselectivity. This demonstrates that with appropriate structural modifications, the perceived limitations of the morpholine ring in enamine catalysis can be overcome, providing a valuable tool for asymmetric synthesis.

Mechanistic Investigations of Catalytic Cycles

Understanding the intricate mechanisms of catalytic cycles is essential for catalyst improvement and innovation. For transition metal catalysis involving pincer complexes, the cycle for reactions like the Heck coupling typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by olefin coordination and insertion, β-hydride elimination, and finally reductive elimination to regenerate the active catalyst. academie-sciences.fr

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating these pathways. rsc.org DFT calculations can predict the influence of ligand electronics on catalytic activity, as seen in studies of bis(pyridine)gold(III) complexes where the electron density of the pyridine (B92270) nitrogen directly impacts the energy barriers of key intermediates and transition states. acs.org For more complex systems, DFT can unravel reaction mechanisms, such as the proton-coupled electron transfer steps in hydrogen evolution catalyzed by iron complexes with pyridine-containing ligands. rsc.org

In the context of organocatalysis, mechanistic studies have highlighted the importance of co-catalytic groups and reaction conditions. For the morpholine-based organocatalysts used in 1,4-additions, investigations suggest that the protonation step is rate-determining. The solvent was also found to play a critical role, potentially bridging the hydrogen transfer between the catalyst's carboxylic acid group and the substrate, thereby influencing the stereochemical outcome of the reaction.

Potential Applications in Advanced Materials Science

Polymer Chemistry and Monomer Design

The bifunctional nature of Morpholine (B109124), 4,4'-(3-pyridinylmethylene)bis-, arising from the two morpholine units, presents possibilities for its use as a monomer in polymer synthesis.

Theoretically, the secondary amine groups within the morpholine rings could be exploited for incorporation into polymeric networks. For instance, they could react with diepoxides or diisocyanates in step-growth polymerization to form cross-linked epoxy resins or polyureas, respectively. The resulting polymeric networks could exhibit unique thermal and mechanical properties imparted by the rigid pyridinylmethylene bridging unit. Such polymers may find applications in adhesives, composites, and coatings.

Morpholine, 4,4'-(3-pyridinylmethylene)bis- could also serve as a building block for specialty polymers. The pyridine (B92270) nitrogen introduces a site for potential coordination with metal ions, which could be utilized to create coordination polymers. These materials, where the monomer units are linked by metal-ligand bonds, can exhibit interesting electronic, magnetic, and catalytic properties. The synthesis of such polymers would involve reacting the bis-morpholine compound with various metal salts. The properties of the resulting coordination polymer would be dictated by the choice of metal ion and the coordination geometry.

Furthermore, the morpholine moiety is known to be a component of stimuli-responsive polymers. While research on poly(N-acryloyl morpholine) (PNAM) has shown its biocompatibility and hydrophilicity, the integration of the pyridinylmethylene bis-morpholine structure could lead to polymers with pH- or metal-ion-responsive behavior due to the pyridine unit.

Table 1: Potential Polymerization Reactions Involving Morpholine, 4,4'-(3-pyridinylmethylene)bis-

| Polymerization Type | Co-monomer(s) | Potential Polymer Class | Potential Properties |

| Step-growth | Diepoxides | Epoxy Resins | High thermal stability, chemical resistance |

| Step-growth | Diisocyanates | Polyureas | Good mechanical strength, elasticity |

| Coordination | Metal Salts (e.g., Ag(I), Cu(II)) | Coordination Polymers | Catalytic activity, electronic conductivity |

Sensor Technology

The presence of multiple heteroatoms in Morpholine, 4,4'-(3-pyridinylmethylene)bis- suggests its potential for use in chemical sensor technology. The nitrogen atoms of the morpholine and pyridine rings can act as binding sites for metal ions and other analytes.

The coordination of metal ions by the pyridine and morpholine nitrogen atoms could lead to changes in the optical or electrochemical properties of the molecule. This principle could be harnessed to develop colorimetric or fluorescent sensors for specific metal ions. For instance, upon binding to a metal ion, a change in the absorption or emission spectrum of the compound could be observed, allowing for the qualitative and quantitative detection of the analyte.